Lysionotin

描述

Nevadensin is a natural flavonoid predominantly found in fewflower lysionotus herbs. It possesses a variety of pharmacological properties, including antibacterial, anti-inflammatory, antihypertensive, and free radical scavenging activities . Nevadensin has been studied for its potential therapeutic applications, particularly in inhibiting the pathogenicity of Staphylococcus aureus by reducing α-toxin expression .

准备方法

Nevadensin can be extracted from natural sources such as fewflower lysionotus herbs The extraction process typically involves solvent extraction followed by purification steps like chromatography

化学反应分析

Nevadensin undergoes various chemical reactions, including:

Oxidation: Nevadensin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert lysionotin into its reduced forms.

Substitution: Nevadensin can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Anticancer Properties

Lysionotin exhibits significant anticancer effects, particularly in colorectal cancer (CRC). A study demonstrated that this compound treatment inhibited cell proliferation, migration, and invasion in CRC cell lines (HCT116 and SW480). The mechanism involves the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound was shown to promote the degradation of nuclear factor erythroid 2–related factor 2 (Nrf2), which is crucial for cellular defense against oxidative stress. This modulation of Nrf2 signaling suggests a novel therapeutic approach for CRC management .

Table 1: Summary of Anticancer Effects

Analgesic Effects

Research has also explored the antinociceptive properties of this compound. In animal models, this compound demonstrated significant pain relief through both central and peripheral mechanisms. The compound was effective in reducing nociceptive behaviors induced by acetic acid and thermal stimuli. Notably, naloxone, an opioid antagonist, reversed this compound's analgesic effects, indicating involvement of opioid receptors. Additionally, this compound inhibited neurogenic pain responses mediated by glutamate and capsaicin .

Table 2: Antinociceptive Activity Overview

| Study Reference | Model Used | Dose Range (μg/kg) | Key Results |

|---|---|---|---|

| Mice (various tests) | 50 - 200 | Significant dose-dependent inhibition of pain | |

| Mice (nociception) | 200 | Increased latency in hot plate test |

Antimicrobial Activity

This compound has shown promising results against Staphylococcus aureus, a common pathogen associated with various infections. Studies indicate that this compound can inhibit the expression of α-toxin, a critical virulence factor in S. aureus pathogenicity. This inhibition was confirmed through real-time PCR analysis, demonstrating reduced transcription levels of the hla gene encoding α-toxin. In vivo studies further supported these findings by showing protection against pneumonia caused by S. aureus in mouse models .

Table 3: Antimicrobial Efficacy Summary

Pharmacokinetics and Drug Interaction

The interaction between this compound and cytochrome P450 enzymes has been investigated to understand its pharmacokinetic profile. A study assessed the effects of this compound on eight human liver cytochrome P450 isoforms using human liver microsomes. The results indicated that this compound could influence the metabolism of various drugs by inhibiting specific CYP enzymes, which is crucial for determining drug interactions in clinical settings .

Table 4: Cytochrome P450 Interaction Data

作用机制

Nevadensin exerts its effects through various mechanisms:

Inhibition of α-toxin expression: Nevadensin inhibits the transcription of hla (the gene encoding α-toxin) and agr (the locus regulating hla), reducing the hemolytic activity of Staphylococcus aureus.

Inhibition of 5-lipoxygenase: Nevadensin binds to 5-lipoxygenase through hydrogen bonds, inhibiting its activity and subsequently reducing the proliferation of glioma cells.

Antinociceptive effects: Nevadensin exerts antinociceptive activity by inhibiting glutamate-induced nociceptive responses, indicating its potential in pain management.

相似化合物的比较

Nevadensin can be compared with other flavonoids such as quercetin, kaempferol, and luteolin. These compounds share similar antioxidant and anti-inflammatory properties but differ in their specific molecular targets and pathways. For example:

Quercetin: Known for its strong antioxidant properties and ability to modulate various signaling pathways.

Kaempferol: Exhibits anti-cancer properties by inducing apoptosis in cancer cells.

Luteolin: Known for its anti-inflammatory and neuroprotective effects.

Nevadensin’s unique ability to inhibit α-toxin expression and 5-lipoxygenase activity sets it apart from these similar compounds, highlighting its potential in treating specific infections and cancers .

生物活性

Lysionotin, a flavonoid derived from plants in the Gesneriaceae family, has garnered attention for its diverse biological activities, particularly in cancer treatment and pain management. This article reviews the existing research on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and potential as an anti-cancer agent.

Induction of Ferroptosis

This compound has been shown to induce ferroptosis , a form of regulated cell death characterized by the accumulation of lipid peroxides. In studies involving colorectal cancer (CRC) cell lines HCT116 and SW480, this compound treatment led to significant inhibition of cell proliferation, migration, and invasion. The compound increased reactive oxygen species (ROS) levels and decreased the stability of the Nrf2 protein, which is crucial in cellular responses to oxidative stress. The degradation of Nrf2 was identified as a key mechanism through which this compound exerts its anti-tumor effects .

| Cell Line | Effect on Proliferation | Mechanism |

|---|---|---|

| HCT116 | Significant inhibition | Ferroptosis induction |

| SW480 | Significant inhibition | ROS accumulation |

Antinociceptive Effects

Research has also highlighted this compound's antinociceptive properties . In various pain models using mice, this compound demonstrated significant dose-dependent reductions in nociceptive behavior. It was effective in tests such as the acetic acid-induced writhing test and the hot plate test, indicating both central and peripheral analgesic effects. The compound appears to modulate vanilloid receptors and opioid receptors while also affecting glutamatergic signaling pathways .

| Test Type | Dosage (μg/kg) | Inhibition (%) |

|---|---|---|

| Acetic acid writhing | 200 | 60 |

| Hot plate | 200 | 76.4 |

| Formalin-induced paw licking | 200 | Significant |

Antimicrobial Activity

This compound exhibits antimicrobial properties against Staphylococcus aureus , a common pathogen responsible for various infections. Studies indicate that this compound can inhibit the hemolytic activity of S. aureus by reducing α-toxin production. This suggests potential applications in treating infections caused by antibiotic-resistant strains .

Anti-Cancer Properties

This compound's anti-cancer activities extend beyond CRC. It has been documented to induce apoptosis in hepatocellular carcinoma cells (HepG2 and SMMC-7721) through various mechanisms, including modulation of cell cycle progression and induction of oxidative stress . Additionally, it has been identified as a novel inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in inflammatory processes linked to cancer progression .

Case Studies and Research Findings

- Colorectal Cancer Treatment : A study demonstrated that this compound effectively suppressed tumor growth in mouse models without causing significant adverse effects on major organs. This positions this compound as a promising candidate for CRC therapy, particularly through its ferroptosis-inducing capabilities .

- Pain Management : In a controlled study assessing antinociceptive effects, this compound significantly reduced pain responses in multiple models, suggesting its potential as an alternative analgesic agent .

- Antimicrobial Efficacy : Research findings indicated that this compound could be effective against biofilm-forming bacteria like S. aureus, which poses challenges in clinical settings due to antibiotic resistance .

属性

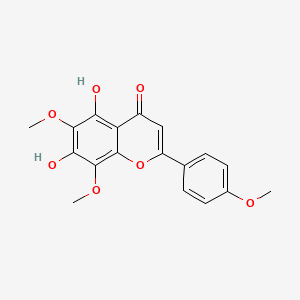

IUPAC Name |

5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)12-8-11(19)13-14(20)17(23-2)15(21)18(24-3)16(13)25-12/h4-8,20-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFBMPVGAYGGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144174 | |

| Record name | Nevadensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10176-66-6 | |

| Record name | Nevadensin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10176-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nevadensin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nevadensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。